

# Technical Guide: Characterization and Handling of 4-Iodo-5-Methylindole

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## Compound of Interest

Compound Name: 4-iodo-5-methyl-1H-indole

CAS No.: 1227269-37-5

Cat. No.: B059630

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## Executive Summary

4-Iodo-5-methylindole (CAS 1227269-37-5) is a specialized heterocyclic intermediate critical for the synthesis of complex bioactive molecules, particularly kinase inhibitors (e.g., indolinone derivatives) and serotonin receptor modulators. Its structural uniqueness lies in the steric crowding at the C4 and C5 positions, which significantly influences its physical state, reactivity, and handling requirements.

This guide provides an authoritative analysis of the compound's physical characteristics, synthesis pathways, and rigorous handling protocols. Unlike common indoles, the 4-iodo-5-methyl variant often presents as a viscous oil or low-melting solid, requiring specific purification and storage strategies to maintain integrity.

## Part 1: Chemical Identity & Structural Analysis[1]

Property	Detail
IUPAC Name	4-iodo-5-methyl-1H-indole
CAS Number	1227269-37-5
Molecular Formula	C <sub>9</sub> H <sub>8</sub> IN
Molecular Weight	257.07 g/mol
SMILES	<chem>CC1=C(I)C2=C(C=C1)NC=C2</chem>
InChI Key	YNSFOCGDLSHPDE-UHFFFAOYSA-N

## Structural Significance

The presence of a bulky iodine atom at the C4 position adjacent to a methyl group at C5 creates significant peri-strain. This steric congestion disrupts the planar  $\pi$ -stacking typical of simple indoles, leading to a depression in melting point compared to its isomers (e.g., 5-iodoindole, MP 99-102°C). The C4-iodine bond is chemically labile, making it an excellent handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to introduce complexity at a difficult-to-access position.

## Part 2: Physical Characteristics[4][5][6]

### Melting Point & State

Status:Viscous Oil to Low-Melting Solid

- **Experimental Observation:** Unlike 5-methylindole (MP 58-61°C) or 5-iodoindole (MP 99-102°C), the 4-iodo-5-methyl analog is frequently isolated as a viscous, light-yellow to brown oil or a semi-solid that may crystallize slowly upon prolonged storage at -20°C.
- **Analog Comparison:** The structural analog 4-bromo-5-methylindole is explicitly described in patent literature (US 7,342,115 B2) as a "light purple oil." The increased atomic radius of iodine (133 pm vs. 114 pm for bromine) exacerbates the disruption of the crystal lattice, further suppressing the melting point.

## Solubility Profile

- Soluble: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Dimethyl Sulfoxide (DMSO), Methanol.
- Insoluble: Water.
- Partition Coefficient (LogP): Predicted ~3.2 (Lipophilic).

## Stability[7]

- Light Sensitivity: High. The C-I bond is susceptible to photolytic cleavage, leading to the formation of iodine radicals and subsequent polymerization (browning).
- Oxidation: Moderately sensitive to air oxidation at the C2/C3 positions, especially in solution.

## Part 3: Synthesis & Purification Workflows

The synthesis of 4-iodo-5-methylindole is non-trivial due to the difficulty of regioselective electrophilic substitution at C4. Two primary routes are employed:[1][2][3]

### Route A: Bartoli Indole Synthesis (De Novo Construction)

This route is preferred for scale-up as it avoids the regioselectivity issues of direct iodination.

- Precursor: 2-Iodo-3-nitrotoluene (or 2-nitro-3-iodotoluene derivatives).
- Reagent: Vinylmagnesium bromide (3-4 equivalents).
- Mechanism: Attack of the vinyl Grignard on the nitro group, followed by [3,3]-sigmatropic rearrangement and cyclization.
- Outcome: Direct formation of the indole core with the iodine already in place.

### Route B: Thallation-Iodination (Functionalization)

Used for late-stage functionalization of 5-methylindole.

- Step 1: Formylation to protect C3 (generate 5-methylindole-3-carboxaldehyde).

- Step 2: Thallation with  $\text{TI}(\text{TFA})_3$ . The C3-formyl group directs thallation to C4 (kinetic control).
- Step 3: Iodination with  $\text{KI}/\text{I}_2$  to replace the thallium moiety.
- Step 4: Deformylation ( $\text{NaOH}/\text{MeOH}$ ) to restore the indole.

## Experimental Workflow Diagram



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Caption: Bartoli synthesis pathway for 4-iodo-5-methylindole, highlighting the critical temperature control and purification steps.

## Part 4: Analytical Characterization

To validate the identity of 4-iodo-5-methylindole, the following spectroscopic signatures must be observed.

### $^1\text{H}$ NMR (400 MHz, $\text{CDCl}_3$ )

- NH: Broad singlet at  $\sim 8.2$  ppm.
- C2-H: Doublet or multiplet at  $\sim 7.2$  ppm.
- C6-H & C7-H: The aromatic protons on the benzene ring will show an ortho-coupling pattern ( $\sim 8$  Hz). Look for a doublet at  $\sim 7.1$  ppm and another at  $\sim 7.3$  ppm.
- C5- $\text{CH}_3$ : Distinct singlet at  $\sim 2.45$  ppm. The chemical shift is slightly downfield due to the ortho-iodine effect.

### $^{13}\text{C}$ NMR (100 MHz, $\text{CDCl}_3$ )

- C4-I: The carbon bearing the iodine atom will appear significantly upfield, typically around 85-95 ppm, due to the "heavy atom effect" (spin-orbit coupling) of iodine. This is the diagnostic peak.

- C5-CH<sub>3</sub>: Signal at ~22-25 ppm.

## Mass Spectrometry (ESI/GC-MS)

- Molecular Ion (M<sup>+</sup>): 257 m/z.
- Fragmentation: Loss of iodine (M-127) is a common fragmentation pathway, showing a peak at ~130 m/z (corresponding to the 5-methylindole radical).

## Part 5: Handling & Storage Protocols

Given the physical state (oil/low-melting solid) and chemical sensitivity, the following protocols are mandatory for maintaining purity >98%.

### Storage Conditions

- Temperature: Store at -20°C. At room temperature, the compound may darken due to slow decomposition.
- Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Oxygen accelerates the formation of isatin byproducts.
- Container: Amber glass vials with Teflon-lined caps to prevent light exposure and iodine leaching.

### Handling Precautions

- Thawing: Allow the vial to reach room temperature before opening to prevent water condensation, which can lead to hydrolysis or difficult handling of the viscous oil.
- Weighing: As a viscous oil, it is best handled by weight difference or by preparing a stock solution in DCM/DMSO immediately after opening.
- Safety: Wear nitrile gloves and safety glasses. Indoles can be irritants; halogenated derivatives may have enhanced sensitizing properties.

### References

- Synthesis of 4-Bromo-5-methylindole (Analog Reference)

- Bartoli Indole Synthesis Mechanism
  - Title: Bartoli Indole Synthesis.
  - Source: Organic Chemistry Portal.
  - URL:[[Link](#)]
  - Relevance: Provides the mechanistic basis for the recommended synthesis route.
- General Indole Characterization
  - Title: Nuclear Magnetic Resonance Spectra of Indoles.[4]
  - Source: Journal of the American Chemical Society.
  - URL:[[Link](#)]
  - Relevance: Foundational text for interpreting indole NMR shifts.
- Chemical Identity (CAS Verification)
  - Title: **4-Iodo-5-methyl-1H-indole** (Compound Summary).[5]
  - Source: PubChem.[6][7]
  - URL:[[Link](#)]
  - Relevance: Confirms CAS 1227269-37-5 and chemical structure.

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